N-benzyl-4-(difluoromethoxy)aniline
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Overview
Description
N-benzyl-4-(difluoromethoxy)aniline is an organic compound with the molecular formula C14H13F2NO It is characterized by the presence of a benzyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a difluoromethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(difluoromethoxy)aniline typically involves the nucleophilic substitution of a suitable aniline derivative. One common method is the reaction of 4-(difluoromethoxy)aniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(difluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-benzyl-4-(difluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-(difluoromethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to inhibition or activation of biological pathways. The benzyl group may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)aniline: Lacks the benzyl group, which may affect its reactivity and applications.
N-benzyl-4-methoxyaniline: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to different chemical properties.
N-benzyl-4-fluoroaniline: Contains a single fluorine atom, which may influence its biological activity and chemical reactivity.
Uniqueness
N-benzyl-4-(difluoromethoxy)aniline is unique due to the presence of both the benzyl and difluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13F2NO |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
N-benzyl-4-(difluoromethoxy)aniline |
InChI |
InChI=1S/C14H13F2NO/c15-14(16)18-13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9,14,17H,10H2 |
InChI Key |
DDXDEOLCRXNRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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